Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with a 3,4-difluorophenyl group and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 3,4-difluorobenzaldehyde under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate
- Ethyl 2-(3,5-Difluorophenyl)thiazole-4-carboxylate
- Ethyl 2-(3,4-Dichlorophenyl)thiazole-4-carboxylate
Uniqueness
Ethyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets .
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYAOKJTALJMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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